2-(5-amino-1H-pyrazol-3-yloxy)ethanol
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Overview
Description
Ethanol, 2-[(3-amino-1H-pyrazol-5-yl)oxy]- is a compound that features a pyrazole ring substituted with an amino group and an ethoxy group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-[(3-amino-1H-pyrazol-5-yl)oxy]- typically involves the reaction of 3-amino-1H-pyrazole with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of ethanol, 2-[(3-amino-1H-pyrazol-5-yl)oxy]- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety . Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(3-amino-1H-pyrazol-5-yl)oxy]- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and an appropriate solvent.
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Hydrazine derivatives
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Ethanol, 2-[(3-amino-1H-pyrazol-5-yl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethanol, 2-[(3-amino-1H-pyrazol-5-yl)oxy]- involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity . The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole: A precursor in the synthesis of ethanol, 2-[(3-amino-1H-pyrazol-5-yl)oxy]-.
Ethanol, 2-[(3-hydroxy-1H-pyrazol-5-yl)oxy]-: Similar structure but with a hydroxy group instead of an amino group.
Uniqueness
Ethanol, 2-[(3-amino-1H-pyrazol-5-yl)oxy]- is unique due to the presence of both an amino group and an ethoxy group on the pyrazole ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H9N3O2 |
---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-[(5-amino-1H-pyrazol-3-yl)oxy]ethanol |
InChI |
InChI=1S/C5H9N3O2/c6-4-3-5(8-7-4)10-2-1-9/h3,9H,1-2H2,(H3,6,7,8) |
InChI Key |
DTWKXZUJQMKWGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1OCCO)N |
Origin of Product |
United States |
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